molecular formula C8H6F3IO B1374284 [4-Iodo-2-(trifluoromethyl)phenyl]methanol CAS No. 1253188-91-8

[4-Iodo-2-(trifluoromethyl)phenyl]methanol

Cat. No.: B1374284
CAS No.: 1253188-91-8
M. Wt: 302.03 g/mol
InChI Key: OQBXOWSSTLCCGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[4-Iodo-2-(trifluoromethyl)phenyl]methanol” is a chemical compound with the molecular formula C8H6F3IO. It has a molecular weight of 302.03 . It is a solid substance and should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H6F3IO/c9-8(10,11)6-2-1-5(4-13)7(12)3-6/h1-3,13H,4H2 . This code represents the molecular structure of the compound, indicating that it contains 8 carbon © atoms, 6 hydrogen (H) atoms, 3 fluorine (F) atoms, 1 iodine (I) atom, and 1 oxygen (O) atom .


Physical And Chemical Properties Analysis

“this compound” is a solid substance . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . The compound has a molecular weight of 302.03 .

Scientific Research Applications

  • Synthesis and Applications in Organic Chemistry :

    • (Qiu et al., 2023) describe a novel tris(4-azidophenyl)methanol as a multifunctional aryl azide that can be used as a protecting group for thiols in peptoid synthesis. It can be cleaved under mild conditions and functionalised for materials chemistry applications.
    • (Yakura et al., 2018) developed [4-Iodo-3-(isopropylcarbamoyl)phenoxy]acetic acid, a catalyst for oxidative cleavage of tetrahydrofuran-2-methanols to γ-lactones, showcasing the utility of similar compounds in catalysis.
  • Photoreactivity and Material Science :

    • (Aiken et al., 2013) synthesized 4-(naphthopyran-3-yl)phenyl substituted methanols, which displayed photochromism leading to the reversible generation of photomerocyanines, indicating potential applications in the development of photoresponsive materials.
  • Catalysis and Reaction Mechanisms :

    • (Justik et al., 2004) utilized [hydroxy(tosyloxy)iodo]benzene in methanol for the oxidative rearrangement of arylalkenes, providing insights into reaction mechanisms involving similar iodo-substituted phenyl compounds.
  • Molecular Interactions and Structural Analysis :

    • (Niu et al., 2015) conducted a conformational study of tris(2-(dimethylamino)phenyl)methanol, revealing the importance of hydrogen bonding in molecular conformations. This could be relevant for understanding the behavior of similar compounds.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Biochemical Analysis

Biochemical Properties

[4-Iodo-2-(trifluoromethyl)phenyl]methanol plays a role in several biochemical reactions, primarily due to its ability to interact with enzymes and proteins. The compound’s structure allows it to participate in nucleophilic substitution reactions, where it can act as a substrate for enzymes that catalyze such reactions . Additionally, the presence of the trifluoromethyl group can influence the compound’s reactivity and interaction with other biomolecules. Studies have shown that this compound can bind to specific proteins, altering their conformation and activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving phosphorylation events. By interacting with key signaling proteins, this compound can modulate gene expression and cellular metabolism . For instance, it can inhibit or activate certain kinases, leading to changes in downstream signaling cascades that affect cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to enzyme active sites, where it can act as an inhibitor or activator . This binding can lead to conformational changes in the enzyme, affecting its catalytic activity. Additionally, this compound can interact with transcription factors, influencing gene expression by altering the transcriptional machinery .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time frames. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound has been associated with sustained changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including cellular damage and disruption of metabolic pathways . Threshold effects have been observed, where the compound’s impact on cellular function becomes pronounced beyond a certain concentration .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized through oxidation and conjugation reactions, leading to the formation of metabolites that may have distinct biological activities . These metabolic processes can influence the overall metabolic flux and levels of specific metabolites within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, accumulating in particular cellular compartments . This distribution pattern can affect the compound’s localization and its interactions with target biomolecules .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular organelles or compartments within the cell through targeting signals or post-translational modifications . This localization can enhance the compound’s interactions with specific biomolecules, thereby modulating its biochemical effects .

Properties

IUPAC Name

[4-iodo-2-(trifluoromethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3IO/c9-8(10,11)7-3-6(12)2-1-5(7)4-13/h1-3,13H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQBXOWSSTLCCGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)C(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 4-iodo-2-(trifluoromethyl)benzoic acid (for a preparation see Intermediate 31)(16.7 g, 52.8 mmol) in THF (150 ml) at ambient temperature under nitrogen was added 1.0 M borane-tetrahydrofuran complex (100 ml, 100 mmol, Aldrich) dropwise. The solution was heated to 80° C. for 1.5 h. To the solution at ambient temperature was added methanol (75 ml) and then heated to 80° C. for 1 h. The solvent was removed in vacuo to leave a mobile oil. The residue was partitioned between ethyl acetate (200 ml) and 2 N aqueous HCl (100 ml). The phases were separated and the organic phase washed with 2 N aqueous sodium hydroxide (100 ml), brine (50 ml), then dried (MgSO4), filtered and the solvent removed in vacuo to give [4-iodo-2-(trifluoromethyl)phenyl]methanol as a pale brown solid (14.8 g).
Quantity
0 (± 1) mol
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reactant
Reaction Step One
[Compound]
Name
Intermediate 31
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0 (± 1) mol
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Reaction Step Two
Quantity
75 mL
Type
reactant
Reaction Step Three
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Quantity
150 mL
Type
solvent
Reaction Step Four

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